4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one
Description
4-[6-Cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is a pyrimidine-piperazinone hybrid compound characterized by a cyclobutyl substituent at the pyrimidine 6-position and a methylsulfanyl (methylthio) group at the 2-position. The piperazin-2-one moiety introduces a ketone functionality, distinguishing it from simpler piperazine derivatives.
Properties
IUPAC Name |
4-(6-cyclobutyl-2-methylsulfanylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-19-13-15-10(9-3-2-4-9)7-11(16-13)17-6-5-14-12(18)8-17/h7,9H,2-6,8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJRBIYIWNPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNC(=O)C2)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial properties, potential as a kinase inhibitor, and other relevant pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C12H16N4OS
- Molecular Weight : 252.35 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on thienopyrimidinone derivatives showed substantial antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for these compounds was determined, indicating their effectiveness in inhibiting microbial growth .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4a | 8 | S. aureus |
| 5a | 16 | E. coli |
| 5b | 32 | M. tuberculosis |
Kinase Inhibition
The compound's structural characteristics suggest potential as a kinase inhibitor. Kinases are crucial in many signaling pathways, and inhibitors can have therapeutic applications in cancer and other diseases. A recent review highlighted that modifications to similar piperazine-based compounds significantly enhanced their potency against various kinases .
Case Studies
- Case Study on Anticancer Activity : A derivative of this compound was tested for its anticancer properties against HCT116 and OVCAR-8 cell lines, showing promising results with IC50 values of approximately 7.76 µM and 9.76 µM, respectively .
- Neuroprotective Effects : Another study indicated that piperazine derivatives could modulate neuroinflammation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. In vitro assays indicated that several related compounds were non-toxic at concentrations up to 200 µmol/L, which is essential for further development .
Comparison with Similar Compounds
4-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperazin-2-one (21w)
- Substituents : Features a 4-fluorophenyl and trifluoromethyl group on an isoxazolo-pyrimidine core.
- Synthesis : Prepared via nucleophilic substitution using 2-oxopiperazine and K₂CO₃ under mild conditions .
- Activity : Exhibits selective Toll-like receptor (TLR) modulation, attributed to the electron-withdrawing trifluoromethyl group enhancing binding affinity .
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)
- Substituents : Contains a 4-chloro-2-(trifluoromethyl)phenyl group and sulfonyl-piperazine moieties.
- Synthesis : Involves sulfonyl chloride coupling with a piperazine intermediate in ethylene dichloride under reflux .
- Activity : Sulfonyl groups enhance solubility and enzyme inhibitory potency, particularly against kinases .
- Contrast : The methylsulfanyl group in the target compound may confer higher lipophilicity compared to sulfonyl derivatives, influencing membrane permeability.
Piperazine/Piperazinone Modifications
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Substituents: Methanesulfonyl-piperazine linked to a thienopyrimidine core.
- Synthesis : Utilizes nucleophilic aromatic substitution with 2-methylbenzimidazole .
- Activity : The methanesulfonyl group improves solubility and targets protein kinases (MH+ 494.19 in mass spectrometry) .
- Contrast : The target compound’s piperazin-2-one ring lacks sulfonyl groups, which may reduce polar interactions but increase bioavailability.
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Substituents : Bis-methylsulfanyl and dichloro pyrimidine-piperazine structure.
- Molecular Formula : C₁₄H₁₆Cl₂N₆S₂ (Molar mass: 403.35 g/mol) .
- Contrast : The dichloro and dual methylsulfanyl groups in this analog may enhance halogen bonding but reduce selectivity compared to the cyclobutyl-containing target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
